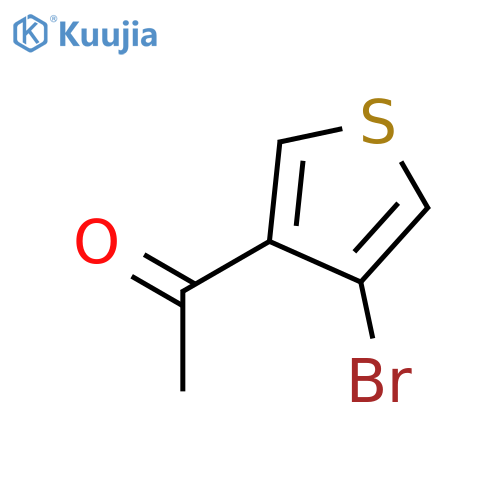

Cas no 35717-24-9 (1-(4-bromothiophen-3-yl)ethan-1-one)

35717-24-9 structure

商品名:1-(4-bromothiophen-3-yl)ethan-1-one

1-(4-bromothiophen-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromothiophen-3-yl)ethanone

- EN300-159931

- Z1778350568

- CS-0235671

- 35717-24-9

- 1-(4-bromothiophen-3-yl)ethan-1-one

- MFCD18451709

- YWDRRISTDUJCKF-UHFFFAOYSA-N

- DTXSID20574218

- 4-Acetyl-3-bromothiophene

- 4-acetyl-3-bromo-thiophene

- AKOS018146323

- SCHEMBL7204207

- 1-(4-Bromo-3-thienyl)ethanone

-

- インチ: InChI=1S/C6H5BrOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3

- InChIKey: YWDRRISTDUJCKF-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CSC=C1Br

計算された属性

- せいみつぶんしりょう: 203.92445g/mol

- どういたいしつりょう: 203.92445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 45.3Ų

1-(4-bromothiophen-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B429063-10mg |

1-(4-bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 10mg |

65.00 | 2021-08-17 | ||

| Enamine | EN300-159931-1.0g |

1-(4-bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-159931-0.05g |

1-(4-bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 95% | 0.05g |

$229.0 | 2023-02-14 | |

| Aaron | AR01AVPV-5g |

1-(4-bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 95% | 5g |

$3955.00 | 2023-12-14 | |

| Enamine | EN300-159931-250mg |

1-(4-bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 95.0% | 250mg |

$487.0 | 2023-09-23 | |

| 1PlusChem | 1P01AVHJ-1g |

1-(4-bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 95% | 1g |

$1281.00 | 2024-05-04 | |

| Enamine | EN300-159931-50mg |

1-(4-bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 95.0% | 50mg |

$229.0 | 2023-09-23 | |

| Aaron | AR01AVPV-100mg |

1-(4-Bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 95% | 100mg |

$496.00 | 2025-02-11 | |

| Aaron | AR01AVPV-500mg |

1-(4-Bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 95% | 500mg |

$1081.00 | 2025-02-11 | |

| Aaron | AR01AVPV-10g |

1-(4-bromothiophen-3-yl)ethan-1-one |

35717-24-9 | 95% | 10g |

$5850.00 | 2023-12-14 |

1-(4-bromothiophen-3-yl)ethan-1-one 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

35717-24-9 (1-(4-bromothiophen-3-yl)ethan-1-one) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 624-75-9(Iodoacetonitrile)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35717-24-9)1-(4-bromothiophen-3-yl)ethan-1-one

清らかである:99%

はかる:1g

価格 ($):643